Methoxychlorofluoroborane
Description
Methoxychlorofluoroborane (hypothetical structure: CH₃O-BClF) is a boron-based compound featuring a methoxy group (-OCH₃), chlorine, and fluorine substituents bonded to a central boron atom. Boron compounds are widely studied for their applications in organic synthesis, catalysis, and materials science due to their unique electronic and steric properties .
Properties
CAS No. |
38481-06-0 |
|---|---|
Molecular Formula |
CH3BClFO |
Molecular Weight |
96.30 g/mol |
IUPAC Name |
chloro-fluoro-methoxyborane |
InChI |
InChI=1S/CH3BClFO/c1-5-2(3)4/h1H3 |
InChI Key |
DYPOBMQTCBBLKZ-UHFFFAOYSA-N |
Canonical SMILES |
B(OC)(F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of methoxychlorofluoroborane typically involves the reaction of methoxychloride with fluoroborane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Methoxychloride Preparation: Methoxychloride is prepared by reacting methanol with thionyl chloride.
Fluoroborane Preparation: Fluoroborane is synthesized by reacting boron trifluoride with hydrogen fluoride.
This compound Synthesis: Methoxychloride and fluoroborane are reacted in a solvent such as tetrahydrofuran (THF) at low temperatures to yield this compound.
Chemical Reactions Analysis
Methoxychlorofluoroborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide to form boronic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield boranes.
Substitution: this compound can undergo substitution reactions with nucleophiles like amines to form aminoboranes.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major products formed from these reactions include boronic acids, boranes, and aminoboranes.
Scientific Research Applications
Methoxychlorofluoroborane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methoxychlorofluoroborane involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methoxychlorofluoroborane with analogous boron and halogenated compounds, based on structural and functional group similarities from the evidence:
Key Findings:
Substituent Effects: The methoxy group in this compound may enhance Lewis acidity compared to purely halogenated boranes, facilitating coordination with electron-rich species . Halogens (Cl/F) increase electrophilicity but may also elevate toxicity risks, as seen in fluorinated organophosphates .
Biological Activity: Unlike aromatic amines like (4-Bromo-2-fluorophenyl)methylamine hydrochloride, this compound’s bioactivity remains unstudied.
Synthetic Utility : Methoxydiethylborane’s role as a reductant suggests this compound could serve as a tailored catalyst or intermediate in asymmetric synthesis, though halogen substituents might complicate handling .
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